Endoxifen
CAS No.: 112093-28-4
Cat. No.: VC0001788
Molecular Formula: C25H27NO2
Molecular Weight: 373.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112093-28-4 |
---|---|
Molecular Formula | C25H27NO2 |
Molecular Weight | 373.5 g/mol |
IUPAC Name | 4-[(Z)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol |
Standard InChI | InChI=1S/C25H27NO2/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2/h4-16,26-27H,3,17-18H2,1-2H3/b25-24- |
Standard InChI Key | MHJBZVSGOZTKRH-IZHYLOQSSA-N |
Isomeric SMILES | CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3 |
SMILES | CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Canonical SMILES | CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3 |
Appearance | Assay:≥98%A crystalline solid |
Introduction
Pharmacological Characterization of Endoxifen
Metabolic Origins and Structural Properties
Endoxifen is a secondary metabolite of tamoxifen, generated via CYP2D6-mediated hydroxylation of N-desmethyltamoxifen (NDT) . Unlike tamoxifen, which exhibits weak estrogen receptor (ER) binding, endoxifen demonstrates a 30–100-fold higher affinity for ERα, comparable to the potent metabolite 4-hydroxy-tamoxifen (4HT) . Its chemical structure includes a hydroxyl group at the 4-position and a dimethylaminoethoxy side chain, enabling both ER antagonism and proteasomal degradation of ERα .
Pharmacokinetics and Bioavailability
Oral administration of endoxifen achieves plasma concentrations exceeding those observed during tamoxifen therapy, with a linear dose-response relationship up to 8 mg/day . In a phase I trial, Z-endoxifen (the active isomer) reached concentrations of 628.9–1,886.8 ng/mL, far surpassing the 5–30 ng/mL range seen with standard tamoxifen regimens . This enhanced bioavailability circumvents the metabolic variability associated with CYP2D6 polymorphisms, a limitation of tamoxifen therapy .
Table 1: Comparative Pharmacokinetic Properties of Tamoxifen Metabolites
Parameter | Tamoxifen | 4-Hydroxy-Tamoxifen | Endoxifen |
---|---|---|---|
ERα Binding (nM) | 1,200 | 0.7 | 0.5 |
Plasma Conc. (ng/mL) | 100–300 | 1–5 | 50–1,800 |
CYP2D6 Dependency | Low | High | High |
Half-life (hr) | 5–7 days | 14 | 12–24 |
Mechanisms of Action: Beyond Estrogen Receptor Antagonism
ER-Dependent Pathways
At concentrations ≥20 nM, endoxifen induces ERα proteasomal degradation, mimicking the pure antiestrogen fulvestrant . This contrasts with tamoxifen and 4HT, which stabilize ERα-DNA complexes. Transcriptomic profiling reveals endoxifen suppresses 93.9% of estrogen-regulated genes at 20 nM, including TFF1 and PGR, while upregulating pro-apoptotic BAX and cell cycle inhibitors CDKN1A .
ER-Independent Effects
High-dose endoxifen (5 µM) inhibits protein kinase C beta (PKCβ1), reducing AKT Ser473 phosphorylation by 78% in MCF7 cells . This kinase inhibition triggers caspase-3 activation and apoptosis, independent of ER status. Surface plasmon resonance confirms direct endoxifen-PKCβ1 binding (KD = 2.3 µM), explaining its efficacy in tamoxifen-resistant models .
Clinical Applications in Oncology
Breast Cancer: Overcoming Tamoxifen Resistance
In a phase I/II trial (NCT01327781), daily Z-endoxifen (20–160 mg) produced objective responses in 32% of endocrine-refractory ER+ metastatic breast cancer patients, with median progression-free survival of 5.8 months . Notably, 41% of responders had prior progression on tamoxifen, suggesting non-cross-resistance mechanisms .
Non-Breast Solid Tumors
Emerging data show activity in desmoid tumors (37% partial response rate) and gynecologic cancers, likely mediated through PKCβ1 inhibition . A ongoing phase II trial (NCT03554040) is evaluating endoxifen in ER+ ovarian and endometrial carcinomas.
Psychiatric Applications: Bipolar Disorder
Antimanic Efficacy
A double-blind trial comparing endoxifen (4–8 mg/day) to divalproex (1,000 mg/day) demonstrated comparable YMRS score reductions:
-
Endoxifen 4 mg: −12.65 points (44.4% responders)
-
Endoxifen 8 mg: −16.21 points (64.3% responders)
Table 2: Adverse Event Profile in Bipolar Disorder Trial
Event | Endoxifen 4 mg (n=27) | Endoxifen 8 mg (n=28) | Divalproex (n=29) |
---|---|---|---|
Nausea | 3.7% | 3.6% | 17.2% |
Headache | 7.4% | 10.7% | 10.3% |
Insomnia | 3.7% | 7.1% | 17.2% |
Severe AEs | 7.4% | 0% | 3.4% |
Pharmacogenomics and Personalized Dosing
A genome-wide association study (GWAS) of 608 patients identified two loci associated with endoxifen concentrations:
Patients with rs77693286 (LPP gene) variants had 18.3-fold higher relapse risk during tamoxifen therapy (95% CI:15.2–21.1), underscoring the need for genotype-guided endoxifen dosing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume